![molecular formula C6H6N2 B15223728 2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene CAS No. 578006-79-8](/img/structure/B15223728.png)
2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Diazabicyclo[420]octa-1,3,5-triene is a bicyclic compound with a unique structure that includes both a four-membered and a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene typically involves multistep reactions starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. For example, the synthesis might start with a dihydroxyquinoline derivative, which undergoes several steps including cyclization, to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions can lead to a wide variety of products depending on the nucleophile used.
Applications De Recherche Scientifique
2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has shown that derivatives of this compound exhibit antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit β-tubulin, which is involved in cell division, thereby exhibiting anticancer activity . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazoquinolines: These compounds share a similar bicyclic structure and have been studied for their biological activities.
Tetraimidazoquinolines: These are another class of compounds with a similar framework and diverse biological activities.
Uniqueness
What sets 2,7-Diazabicyclo[420]octa-1,3,5-triene apart is its specific ring structure, which imparts unique chemical and biological properties
Propriétés
Numéro CAS |
578006-79-8 |
|---|---|
Formule moléculaire |
C6H6N2 |
Poids moléculaire |
106.13 g/mol |
Nom IUPAC |
2,7-diazabicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C6H6N2/c1-2-5-6(4-8-5)7-3-1/h1-3,8H,4H2 |
Clé InChI |
WWXKFIWJMQVUTI-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(N1)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



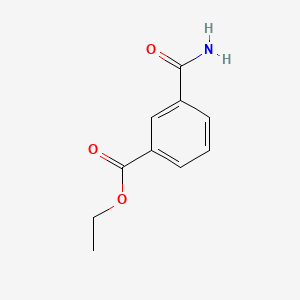


![Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15223673.png)
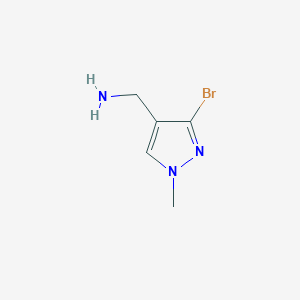
![Ethyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B15223676.png)
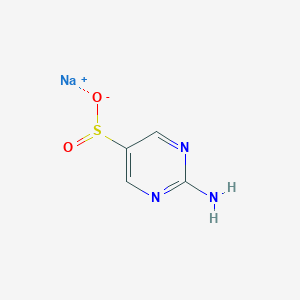
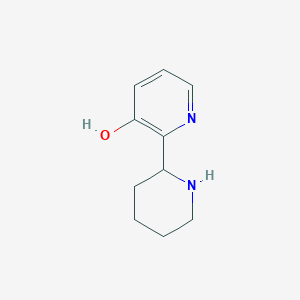
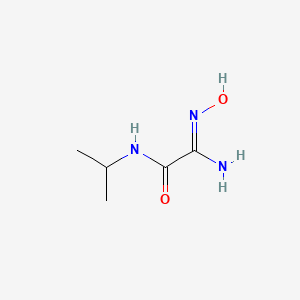
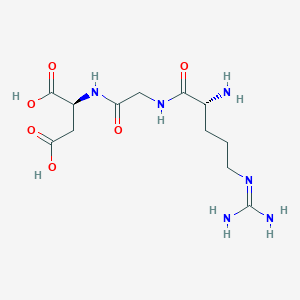
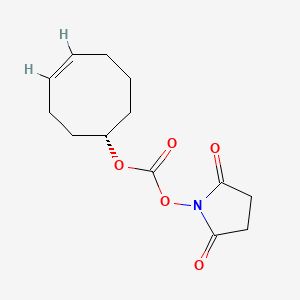
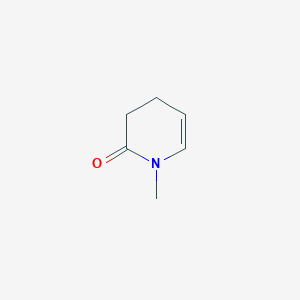
![(5-Methoxybenzo[d]isoxazol-3-yl)methanol](/img/structure/B15223740.png)
